2-[(Furan-2-yl)formamido]-3-methylbutanoic acid

Lipophilicity Drug-likeness ADME

2-[(Furan-2-yl)formamido]-3-methylbutanoic acid (synonyms: N‑2‑furoylvaline, (furan‑2‑carbonyl)valine) is an N‑acyl‑α‑amino acid that couples a furan‑2‑carbonyl moiety to the α‑amino group of valine (3‑methylbutanoic acid backbone). With a molecular formula C₁₀H₁₃NO₄, a molecular weight of 211.21 g·mol⁻¹, and a calculated LogP of 0.79, it occupies an intermediate lipophilicity space among N‑furoyl amino acid derivatives.

Molecular Formula C10H13NO4
Molecular Weight 211.217
CAS No. 1361143-20-5
Cat. No. B2942587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Furan-2-yl)formamido]-3-methylbutanoic acid
CAS1361143-20-5
Molecular FormulaC10H13NO4
Molecular Weight211.217
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=CC=CO1
InChIInChI=1S/C10H13NO4/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14)
InChIKeySGPKMOKGOBWXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(Furan-2-yl)formamido]-3-methylbutanoic acid (CAS 1361143-20-5): An N‑Furoyl Valine Building Block for Differentiated Research Sourcing


2-[(Furan-2-yl)formamido]-3-methylbutanoic acid (synonyms: N‑2‑furoylvaline, (furan‑2‑carbonyl)valine) is an N‑acyl‑α‑amino acid that couples a furan‑2‑carbonyl moiety to the α‑amino group of valine (3‑methylbutanoic acid backbone) . With a molecular formula C₁₀H₁₃NO₄, a molecular weight of 211.21 g·mol⁻¹, and a calculated LogP of 0.79, it occupies an intermediate lipophilicity space among N‑furoyl amino acid derivatives . The compound is primarily utilized as a synthetic building block in medicinal chemistry, peptide chemistry, and probe design, where the furan ring provides a handle for further functionalization and the branched valine side‑chain imposes well‑defined steric constraints .

Why N‑Furoyl Amino Acid Congeners Cannot Be Swapped Blindly: Procurement Rationale for 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid


Although all N‑(2‑furoyl)‑α‑amino acids share a common furan‑amide‑carboxylate scaffold, the identity and chirality of the amino acid side chain dictate three properties that directly affect experimental outcomes: (i) lipophilicity (LogP), which controls solubility, membrane permeability, and non‑specific binding; (ii) the number of rotatable bonds, which influences conformational entropy and target‑binding energetics; and (iii) stereochemical purity, which determines whether the compound functions as a single enantiomer or a racemic mixture in chiral environments . Consequently, substituting 2-[(furan-2-yl)formamido]-3-methylbutanoic acid with its glycine, leucine, or phenylalanine analogues without adjusting formulation, assay conditions, or synthetic protocols can lead to irreproducible results, off‑target effects, or failed coupling reactions. The quantitative evidence below demonstrates exactly where this compound diverges from its closest relatives, enabling a scientifically grounded procurement decision.

Head‑to‑Head Differentiators: Quantified Evidence for 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid vs. Its Closest N‑Furoyl Amino Acid Analogs


Optimized Lipophilicity for Balanced Solubility–Permeability: LogP Comparison Across the N‑Furoyl Amino Acid Series

Among commonly compared N‑furoyl amino acid derivatives, 2-[(furan-2-yl)formamido]-3-methylbutanoic acid (valine analog) exhibits a calculated LogP of 0.79, which is 0.31 log units higher than the glycine analog (LogP 0.48) and 0.54 log units lower than the leucine analog (LogP 1.33) . The phenylalanine analog is even more lipophilic (LogP 1.71) . This intermediate hydrophobicity avoids the excessive aqueous insolubility of more lipophilic congeners while maintaining sufficient membrane permeability for cell‑based assays, positioning the valine derivative as the most balanced choice for early‑stage drug discovery when both solubility and permeability must be maintained without introducing additional polar substituents.

Lipophilicity Drug-likeness ADME

Constrained Conformational Flexibility: Rotatable Bond Count as a Predictor of Binding Entropy

2-[(Furan-2-yl)formamido]-3-methylbutanoic acid possesses only 3 rotatable bonds, a value identical to the glycine analog but significantly lower than the leucine and phenylalanine analogs, each of which has 5 rotatable bonds . In the context of target‑binding thermodynamics, fewer rotatable bonds translate to a smaller conformational entropy penalty upon complex formation, often correlating with improved binding affinity when the bound conformation is pre‑organized . By choosing the valine derivative, researchers obtain a side chain that is both sterically significant (unlike glycine) and conformationally restrained (unlike leucine or phenylalanine), a combination that can sharpen structure–activity relationships in lead optimization programs.

Conformational entropy Molecular flexibility Target binding

Cost‑Effective Racemate vs. Expensive Single Enantiomer: Procurement Economics for Chiral vs. Achiral Applications

The target compound (CAS 1361143-20-5) is supplied as the racemic or stereochemically unspecified mixture, whereas the enantiopure L‑valine derivative (CAS 462065-68-5) is available only at a substantially higher cost. Direct price comparison shows the racemate at $208 per gramme (Santa Cruz Biotechnology) versus approximately $1,200 per gramme for the L‑enantiomer (Fujifilm Wako / Enamine), representing an 83% cost saving . For applications where absolute stereochemistry is not critical—such as early‑stage library synthesis, racemic crystallography, or achiral derivatization—this price differential makes the racemate the economically rational choice without compromising chemical integrity (both forms are supplied at ≥95% purity) .

Stereochemistry Cost efficiency Chiral pool

Multi‑Vendor Availability at Consistent High Purity Reduces Supply‑Chain Risk

2-[(Furan-2-yl)formamido]-3-methylbutanoic acid is stocked by at least five independent vendors (Santa Cruz Biotechnology, Leyan, Chemenu, CymitQuimica, Chemsrc) at a purity of ≥95%, whereas the enantiopure L‑form and several homologated analogs (e.g., the norvaline derivative) are typically available from only one or two suppliers . This multi‑source availability provides competitive pricing and shorter lead times, reducing the risk of project delays caused by single‑supplier stock‑outs. The compound is also listed in the Hit2Lead screening collection, indicating its suitability for high‑throughput screening workflows .

Supply chain Purity Vendor comparison

Application Scenarios Where 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid Outperforms Its Analogs


Racemic Library Synthesis for High‑Throughput Screening

When constructing diverse compound libraries for phenotypic or target‑based screening, the racemic nature of CAS 1361143-20-5 is not a liability but an advantage: it provides both enantiomers in a single well, potentially increasing hit‑finding probability while keeping synthesis costs 83% lower than the enantiopure L‑form . The intermediate LogP of 0.79 ensures compatibility with both aqueous assay buffers and DMSO stock solutions, avoiding the precipitation issues frequently encountered with the more lipophilic leucine (LogP 1.33) and phenylalanine (LogP 1.71) analogs .

Peptidomimetic Lead Optimization Requiring Constrained Flexibility

In structure‑based design of peptidomimetic inhibitors, the valine side chain imposes greater conformational restraint than the leucine or phenylalanine congeners (3 rotatable bonds vs. 5) . This pre‑organization can translate into improved binding enthalpy and selectivity when the bioactive conformation is known from co‑crystal structures. The furan ring simultaneously offers a synthetic handle for late‑stage functionalization via electrophilic substitution or metal‑catalyzed cross‑coupling, making the compound a versatile advanced intermediate.

Medicinal Chemistry SAR Campaigns Targeting Balanced ADME Profiles

For oral drug候选物 optimization, maintaining both aqueous solubility and passive membrane permeability is critical. The valine analog’s LogP of 0.79 sits within the optimal range (0–3) defined by Lipinski’s Rule of Five, whereas the glycine analog (LogP 0.48) may suffer from excessive polarity and the leucine/phenylalanine analogs (LogP ≥1.33) risk poor solubility and high non‑specific binding . Researchers can therefore use the valine scaffold as a “neutral” starting point that minimizes the need for property‑modulating substituents in early SAR exploration.

Budget‑Constrained Academic or Biotech Pilot Studies

With a per‑gramme cost of $208 compared to ~$1,200 for the L‑enantiomer, the racemate enables pilot experiments—such as preliminary biochemical profiling, crystallographic screening, or proof‑of‑concept synthetic route scouting—at a fraction of the investment . Multi‑vendor availability further guarantees competitive bidding and shorter delivery times, which is essential for grant‑funded laboratories with fixed timelines and budgets.

Quote Request

Request a Quote for 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.